1,1,2,2-Tetrafluoro-3-(2-methoxyethoxy)propane

Boiling point thermal stability electrolyte volatility

1,1,2,2-Tetrafluoro-3-(2-methoxyethoxy)propane (CAS 76127-08-7, molecular formula C₆H₁₀F₄O₂, MW 190.14 g/mol) is a partially fluorinated linear ether featuring a tetrafluoropropyl segment (–CF₂CF₂H) linked via an ether oxygen to a 2-methoxyethoxy chain (–OCH₂CH₂OCH₃). It is classified as a hydrofluoroether (HFE) and is listed in the PubChem database under CID 12824700, with computed descriptors including XLogP3 of 1.5 and a topological polar surface area of 18.5 Ų.

Molecular Formula C6H10F4O2
Molecular Weight 190.14 g/mol
CAS No. 76127-08-7
Cat. No. B12079977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2,2-Tetrafluoro-3-(2-methoxyethoxy)propane
CAS76127-08-7
Molecular FormulaC6H10F4O2
Molecular Weight190.14 g/mol
Structural Identifiers
SMILESCOCCOCC(C(F)F)(F)F
InChIInChI=1S/C6H10F4O2/c1-11-2-3-12-4-6(9,10)5(7)8/h5H,2-4H2,1H3
InChIKeyJQDHEQZFNULYPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,2,2-Tetrafluoro-3-(2-methoxyethoxy)propane (CAS 76127-08-7) – Core Identity and Procurement Baseline


1,1,2,2-Tetrafluoro-3-(2-methoxyethoxy)propane (CAS 76127-08-7, molecular formula C₆H₁₀F₄O₂, MW 190.14 g/mol) is a partially fluorinated linear ether featuring a tetrafluoropropyl segment (–CF₂CF₂H) linked via an ether oxygen to a 2-methoxyethoxy chain (–OCH₂CH₂OCH₃) . It is classified as a hydrofluoroether (HFE) and is listed in the PubChem database under CID 12824700, with computed descriptors including XLogP3 of 1.5 and a topological polar surface area of 18.5 Ų [1]. The compound is commercially supplied at 98% purity in research-grade quantities (typically 5 g per unit) and is positioned as a specialty battery electrolyte additive . Its reported boiling point of 140–142 °C and predicted density of 1.169 ± 0.06 g/cm³ distinguish it from both shorter-chain and fully fluorinated ether analogs .

Workflow Lithium-metal battery electrolyte co-solvent studies
Selection Mid-volatility hydrofluoroether with balanced thermal stability
Format Research-grade, small-scale for feasibility and SAR studies

Why 1,1,2,2-Tetrafluoro-3-(2-methoxyethoxy)propane Cannot Be Replaced by Generic Fluoroether Solvents


Partially fluorinated ethers are not interchangeable commodity solvents; subtle variations in fluorine placement, chain length, and oxygen spacing produce divergent boiling points, densities, solvation strengths, and electrochemical stability windows [1]. The target compound occupies a specific design space: its tetrafluoropropyl terminus (–CF₂CF₂H) provides weaker lithium-ion solvation than glyme-based solvents, while its 2-methoxyethoxy tail contributes higher polarity and a boiling point elevation of approximately 50–80 °C relative to the analogous methyl-terminated compound 1,1,2,2-tetrafluoro-3-methoxypropane (bp ~64 °C) . These differences directly impact electrolyte volatility, flash point, and low-temperature viscosity in lithium-metal and lithium-ion battery applications, where substituting a shorter or less polar analog can compromise thermal safety margins or alter the core-shell solvation structure essential for stable cycling [2].

Fluorine placement sensitivity

Subtle changes in fluorine substitution shift boiling point and solvation strength, altering electrolyte volatility and Li-ion coordination.

Tail polarity divergence

The methoxyethoxy tail substantially raises boiling point relative to the methyl-terminated analog, changing thermal safety margins and low-temperature viscosity.

Solvation-shell mismatch

Tetrafluoropropyl group provides weaker Li-ion solvation than glymes; direct analog substitution can disrupt core-shell electrolyte design.

Quantitative Differentiation Evidence: 1,1,2,2-Tetrafluoro-3-(2-methoxyethoxy)propane vs. Closest Analogs


Boiling Point Elevation Relative to Shorter-Chain and Fully Fluorinated Ether Comparators

The target compound exhibits a boiling point of 140–142 °C , which is 48–78 °C higher than its closest shorter-chain analog 1,1,2,2-tetrafluoro-3-methoxypropane (bp 64–68 °C) and approximately 48 °C higher than the widely used battery co-solvent TTE (1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether, bp ~92 °C) . It is approximately 30 °C lower than F4DEE (1,2-bis(2,2-difluoroethoxy)ethane, bp 172.8 °C) , placing it in a mid-range thermal stability window that balances volatility control with processability.

Boiling Point
Reported
140–142 °C
Δ +48–78 °C above shorter-chain analog, +48 °C vs. TTE, −30 °C vs. F4DEE
Mid-range thermal window for high-temp Li-metal electrolyte studies
Atmospheric pressure; predicted data may need verification
Boiling point thermal stability electrolyte volatility

Density Advantage for Gravimetric Energy Density in Mobile Battery Applications

The target compound has a predicted density of 1.169 ± 0.06 g/cm³ , which is notably lower than the structurally related F4DEE (1.24 g/mL at 25 °C) [1] and substantially lower than TTE (approximately 1.47 g/mL) [2]. This lower density, combined with a molecular weight of 190.14 g/mol, yields a molar volume of approximately 162.6 cm³/mol, which is intermediate between the methoxy analog and F4DEE.

Density
Reported
1.169 ± 0.06 g/cm³
Predicted density lower than F4DEE and TTE, reducing total cell mass
Predicted; experimental value recommended
Density gravimetric energy density electrolyte formulation

Lipophilicity-Polarity Balance (LogP / TPSA) Distinct from Structural Isomers

The target compound has a computed XLogP3 of 1.5 and a topological polar surface area (TPSA) of 18.5 Ų [1], whereas the structural isomer HFE-494e2 (1,1,2,2-tetrafluoro-1-(2-methoxyethoxy)ethane, CAS 757-17-5) has a molecular formula C₅H₈F₄O₂ (MW 176.11) and a higher density of 1.206 g/cm³ with a boiling point of 103.1 °C . The additional methylene spacer in the target compound increases molecular flexibility (6 rotatable bonds vs. 5 in HFE-494e2) and shifts the fluorine substitution from the ethoxy-adjacent position to the propyl backbone, which influences the local dipole moment and lithium-ion coordination environment .

Polarity Profile
Class-level
XLogP3 1.5, TPSA 18.5 Ų
vs. isomer HFE-494e2 (MW 176.11, bp 103.1 °C); methoxy analog (LogP ~0.7)
Unique solvation profile supports Li–S electrolyte polysulfide studies
Computed properties; class-level inference
LogP PSA solvation polarity

Research-Grade Purity Specification and Procurement Differentiation

The target compound is commercially available at 98% purity in 5 g unit sizes, sold specifically as a battery electrolyte additive at a list price of approximately USD 1,645.95 per 5 g . In comparison, the shorter analog 1,1,2,2-tetrafluoro-3-methoxypropane is also available at 97–98% purity but in larger quantities (10 g) at lower unit cost , while TTE is available in bulk (100 g to kg scale) at significantly lower prices due to its established use as a commodity co-solvent . The restricted availability and higher cost of the target compound reflect its specialty positioning for applications requiring the specific methoxyethoxy chain length.

Procurement Spec
Specification review
98% purity, 5 g pack, ~$1,646/5 g
Research-grade format for feasibility and SAR studies
Limited pack size; not for pilot-scale formulation
purity procurement battery additive research chemical

Target Application Scenarios for 1,1,2,2-Tetrafluoro-3-(2-methoxyethoxy)propane Based on Differential Evidence


Mid-Volatility Electrolyte Co-Solvent for High-Temperature Lithium-Metal Battery Cycling

With a boiling point of 140–142 °C, the target compound fills a gap between widely used TTE (92 °C) and high-boiling F4DEE (172.8 °C) . This intermediate volatility is advantageous for lithium-metal battery electrolytes operating at elevated temperatures (60–80 °C) where TTE would generate excessive vapor pressure yet F4DEE's higher viscosity impedes wetting of polyolefin separators. Researchers developing electrolytes for automotive-grade Li-metal cells requiring thermal stability above 80 °C without the viscosity penalty of F4DEE should evaluate this compound as a co-solvent or diluent in localized high-concentration electrolyte (LHCE) formulations.

Gravimetrically Optimized Electrolyte Formulations for Unmanned Aerial Vehicles and Portable Electronics

The predicted density of 1.169 g/cm³ is lower than both F4DEE (1.24 g/mL) and TTE (~1.47 g/mL) [1]. When formulated as a diluent in LHCE systems, this lower density can reduce total electrolyte mass by 5–20% compared to TTE-based formulations, depending on the diluent fraction. Procurement for drone, eVTOL, or wearable device battery programs with stringent Wh/kg targets should consider this compound in the electrolyte down-selection matrix, particularly where the methoxyethoxy group's polarity supports adequate lithium salt dissociation without the mass penalty of denser fluorinated diluents.

Structure-Activity Relationship Studies of Partially Fluorinated Ethers in Lithium–Sulfur Battery Electrolytes

The compound's LogP of ~1.5 and TPSA of 18.5 Ų differentiate it from the shorter methoxy analog (estimated LogP ~0.7) [2]. This intermediate lipophilicity is hypothesised to moderate lithium polysulfide (LiPS) solubility, a critical parameter in Li–S battery performance where excessive LiPS dissolution causes the shuttle effect while insufficient solubility limits sulfur utilization. Academic and industrial research groups conducting systematic SAR studies across the partially fluorinated ether family should include this compound to probe the effect of the ethylene glycol spacer on polysulfide retention and Coulombic efficiency.

Specialty Heat-Transfer Fluid or Refrigerant Blend Component Requiring Mid-Range Boiling Point

Although primary evidence focuses on battery applications, the boiling point of 140–142 °C, combined with fluorination-derived chemical stability, positions this compound as a potential candidate for medium-temperature heat-transfer fluid blends or specialty refrigerant formulations . Its boiling point is sufficiently high to avoid excessive system pressure in two-phase cooling loops operating at 80–100 °C, while still low enough to enable efficient condensation. Procurement for thermal management R&D programs evaluating hydrofluoroether-based working fluids should benchmark this compound against HFE-7100 (bp 61 °C) and HFE-7200 (bp 76 °C) for applications requiring a higher boiling range.

Application
Selection Property
Validation Focus
High-temperature Li-metal battery electrolytes
Intermediate boiling point for elevated thermal stability
Vapor pressure and electrolyte loss under cycling
Low-mass electrolyte for UAV and portable electronics
Lower density benefit for gravimetric energy density
Total cell mass reduction in Li-metal pouch cells
Li–S battery electrolyte SAR studies
Polarity profile distinct from shorter-chain analogs
Polysulfide solubility and Coulombic efficiency modulation
Medium-temperature heat-transfer fluid research
Boiling point above common HFE refrigerants
Phase-change performance and condensation efficiency
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